![molecular formula C21H16ClNO6 B5909516 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one, commonly known as CNF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 403.8 g/mol. This compound has been shown to have a variety of biological effects, making it a valuable tool in many areas of research.
作用機序
The exact mechanism of action of CNF is not fully understood, but it is thought to work through the inhibition of certain enzymes and signaling pathways. CNF has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Additionally, CNF has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CNF has a variety of biochemical and physiological effects that make it a valuable tool in scientific research. CNF has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of ROS. Additionally, CNF has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the main advantages of CNF is its versatility in scientific research. CNF has been shown to have a variety of biological effects, making it a valuable tool in many areas of research. Additionally, CNF is relatively easy to synthesize and has a high yield and purity. However, there are also limitations to the use of CNF in lab experiments. CNF is a synthetic compound, and as such, its effects may not fully represent those of natural compounds. Additionally, the exact mechanism of action of CNF is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on CNF. One area of research is in the development of CNF-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNF and its effects on various signaling pathways. Finally, the development of new synthetic methods for CNF may allow for the creation of analogs with improved biological activity and selectivity.
合成法
The synthesis of CNF involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by a cyclization reaction with furfural. This reaction sequence results in the formation of the CNF molecule with a high yield and purity.
科学的研究の応用
CNF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. CNF has been shown to have potent anti-cancer effects in vitro, and has been tested in animal models of cancer with promising results. Additionally, CNF has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
特性
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO6/c1-27-20-9-4-13(12-21(20)28-2)18(24)8-5-15-6-10-19(29-15)14-3-7-16(22)17(11-14)23(25)26/h3-12H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACTRSFIXNUGW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
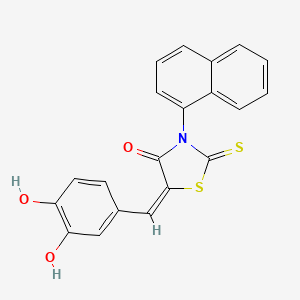
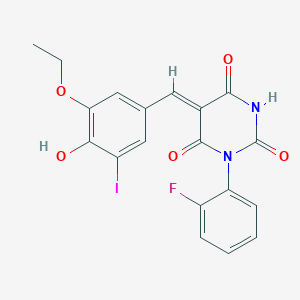
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5909484.png)
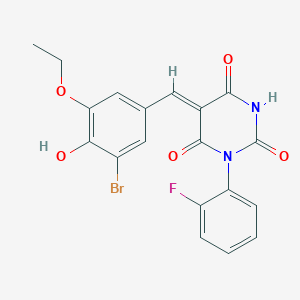

![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
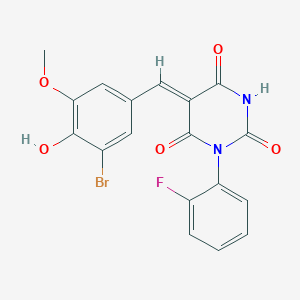
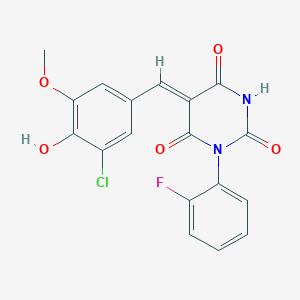
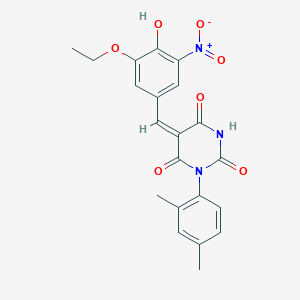
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5909527.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)